molecular formula C16H17N3O4S B6061266 methyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

methyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

Cat. No.: B6061266
M. Wt: 347.4 g/mol
InChI Key: YSACSYMTNZKQEC-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoate ester linked to a pyrimidine derivative through a sulfanylacetyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Derivative: The pyrimidine core can be synthesized through a condensation reaction involving ethyl acetoacetate and thiourea, followed by alkylation with ethyl iodide to introduce the ethyl group.

    Sulfanylacetylation: The pyrimidine derivative is then reacted with chloroacetyl chloride in the presence of a base to form the sulfanylacetyl intermediate.

    Coupling with Methyl 4-Aminobenzoate: The final step involves coupling the sulfanylacetyl intermediate with methyl 4-aminobenzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and pyrimidine groups are key functional moieties that can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the pyrimidine and sulfanyl groups.

    Ethyl 4-aminobenzoate: Similar to methyl 4-aminobenzoate but with an ethyl ester group.

    4-Ethyl-6-oxo-1H-pyrimidine-2-thiol: Contains the pyrimidine and sulfanyl groups but lacks the benzoate ester.

Uniqueness

Methyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-11-8-13(20)19-16(18-11)24-9-14(21)17-12-6-4-10(5-7-12)15(22)23-2/h4-8H,3,9H2,1-2H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSACSYMTNZKQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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